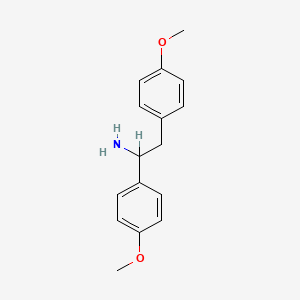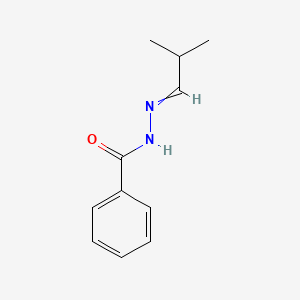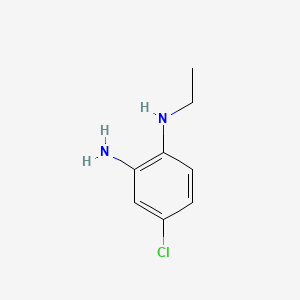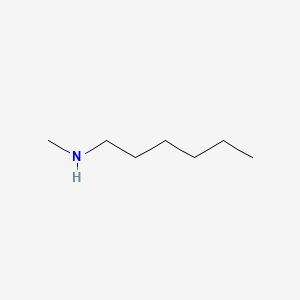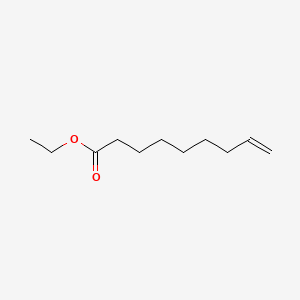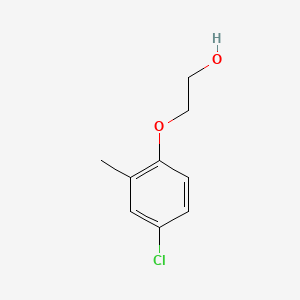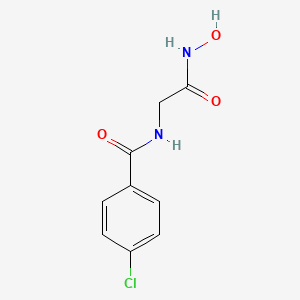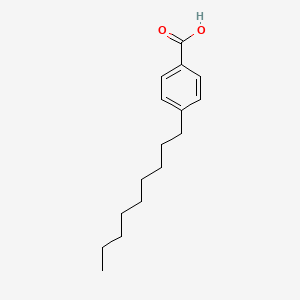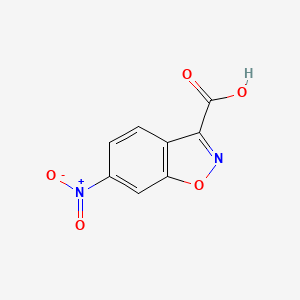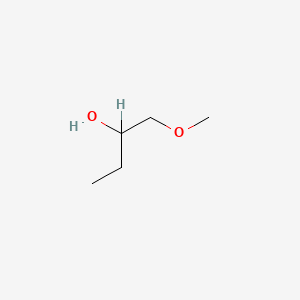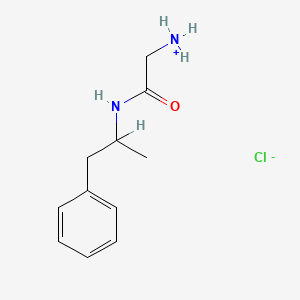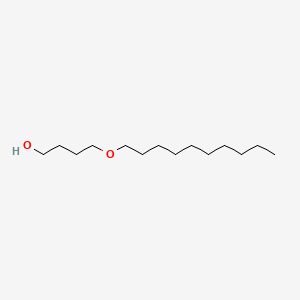
1-Butanol, 4-(Decyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 4-(decyloxy)- is a useful research compound. Its molecular formula is C14H30O2 and its molecular weight is 230.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butanol, 4-(decyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 4-(decyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biokraftstoffproduktion
1-Butanol, 4-(Decyloxy)- ist ein wichtiger und vielversprechender Kandidat für Biokraftstoffe . Er wird in der Regel aus heterotrophen Mikroorganismen durch Kohlenhydratfermentation hergestellt . Cyanobakterien können als alternativer Rohstoff für die Produktion von Biokraftstoffen der dritten und vierten Generation dienen . Diese prokaryotischen photosynthetischen Mikroorganismen wurden als Energieträger verwendet und auch gentechnisch so verändert, dass sie CO2 direkt in Butanol umwandeln .
Chemischer Rohstoff
Butanol ist ein wichtiger chemischer Rohstoff, der zur Synthese von Butylacrylat- und Methacrylatestern, Butylglykolethern, Butylacetat usw. verwendet wird . Es wird als effizientes Verdünnungsmittel in der Ölindustrie, der Parfümindustrie und als Extraktionsmittel (lebensmitteltauglich) in der Aromenindustrie eingesetzt .
Pharmazeutische Anwendungen
Butanol wird als Lösungsmittel für die Herstellung pharmazeutischer Produkte wie Antibiotika, Vitamine und Hormone verwendet . Es wird als Kraftstoffzusatzstoff oder als Benzinsurrogat verwendet, da sie sich in ihren Eigenschaften ähneln .
Gentechnik
Bei Cyanobakterien erfordert die Butanolproduktion über diesen Weg die Integration von sieben Genen, die an der enzymatischen Umwandlung von 2-Oxoglutarat zu 1-Butanol beteiligt sind . Dies zeigt das Potenzial der Gentechnik bei der Produktion von Butanol.
Biomassenkonversion
Butanol kann durch Fermentation von Zuckern aus Biomasse wie Maisstroh, Zuckerrohrbagasse, Palmölmüll, Algenbiomasse, Inulin, Molke, Tapiokastärke, Zuckerrohrmelasse und Lebensmittelabfällen hergestellt werden . Dies zeigt das Potenzial der Butanolproduktion aus erneuerbaren Ressourcen.
Moderne Fermentationstechnologien
Forscher haben sich auf gentechnisch veränderte metabolische Butanolproduktion aus nachwachsenden Rohstoffen, moderne Fermentationstechnologien in der Butanolproduktion als Ergänzung von Elektronenträgern (Ecs) und mehrstufige kontinuierliche Fermentations- und Produkttrennverfahren konzentriert .
Wirkmechanismus
Target of Action
It’s known that butanol and its derivatives generally interact with various enzymes and proteins within the cell
Mode of Action
Butanol and its derivatives are known to interact with cellular components, potentially altering their function . The specific interactions and resulting changes caused by “1-Butanol, 4-(decyloxy)-” require further investigation.
Biochemical Pathways
For instance, 1-butanol has been studied for its role in the synthesis of biofuels via the CoA-dependent pathway and an endogenous pathway . .
Pharmacokinetics
Butanol is known to be readily absorbed and rapidly metabolized in the body . The specific ADME properties of “1-Butanol, 4-(decyloxy)-” and their impact on its bioavailability require further investigation.
Result of Action
Butanol and its derivatives have been studied for their potential use in biofuel production
Action Environment
Factors such as ph, temperature, and salinity can affect the growth and metabolic activity of microorganisms producing butanol
Eigenschaften
IUPAC Name |
4-decoxybutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15/h15H,2-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAINZYOLTZQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242779 |
Source


|
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97209-97-7 |
Source


|
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097209977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
